

# Introduction: The Privileged 6,7-Dimethoxyquinazoline Scaffold

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## Compound of Interest

Compound Name: 6,7-Dimethoxyquinoxaline

Cat. No.: B1596642

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The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The addition of two methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic properties and its ability to form key interactions with biological targets. This substitution pattern has proven particularly fruitful in the development of kinase inhibitors, where the methoxy groups often anchor the molecule within the ATP-binding pocket of enzymes.[2][3]

The 6,7-dimethoxyquinazoline core is a versatile platform for drug discovery, with its derivatives being explored for the treatment of cancer, hypertension, and parasitic diseases.[2] This guide will delve into the fundamental properties, synthesis, and extensive applications of this crucial chemical entity.

## Physicochemical and Spectroscopic Profile

### Core Compound: 6,7-Dimethoxyquinazoline

Property	Value	Reference
CAS Number	4101-33-1	[4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[4][5]
Molecular Weight	190.20 g/mol	[4][5]
Appearance	Crystalline solid	
Topological Polar Surface Area	44.2 Å <sup>2</sup>	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	2	[4]

## Spectroscopic Data

While a comprehensive public database of spectra for the parent 6,7-dimethoxyquinazoline is not readily available, extensive spectral data exists for its numerous derivatives. The following provides a general expectation for the key spectroscopic features, with specific examples from derivatives cited.

- <sup>1</sup>H NMR: The proton NMR spectra of 6,7-dimethoxyquinazoline derivatives typically show two singlets for the aromatic protons on the quinazoline core. The two methoxy groups will also present as distinct singlets, usually in the range of 3.8-4.0 ppm. For example, in derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, aromatic protons appear as singlets around 6.9 and 7.4 ppm, with methoxy protons at approximately 3.8 and 3.9 ppm.[1]
- <sup>13</sup>C NMR: The carbon NMR will show characteristic peaks for the aromatic and heteroaromatic carbons, as well as the methoxy carbons.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) in the mass spectrum will correspond to the molecular weight of the specific derivative. Common fragmentation patterns can often be observed. For instance, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione show a strong [M+H]<sup>+</sup> peak in ESI-MS.[1]

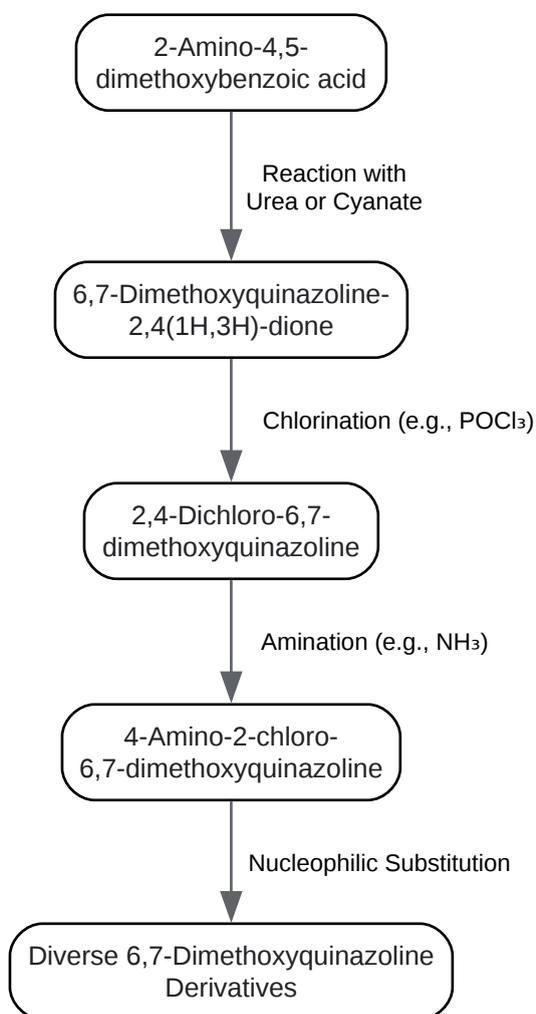
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N stretching within the quinazoline ring, aromatic C=C stretching, and C-O stretching of the methoxy groups. For instance, in 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, a C=N stretch is observed around  $1628\text{ cm}^{-1}$ .<sup>[6]</sup>

## Synthesis of the 6,7-Dimethoxyquinazoline Core and Key Intermediates

The synthesis of the 6,7-dimethoxyquinazoline scaffold and its derivatives can be achieved through various routes. A common and versatile strategy involves the construction of the quinazoline ring from substituted anthranilic acid precursors. A particularly important intermediate for further derivatization is 4-amino-2-chloro-6,7-dimethoxyquinazoline.

### General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to key 6,7-dimethoxyquinazoline intermediates.



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Caption: General synthetic workflow for 6,7-dimethoxyquinazoline derivatives.

## Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key step in producing a versatile intermediate for further functionalization.[6]

Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) is essential to convert the hydroxyl groups of the dione into reactive chloro groups. N,N-dimethylaniline often acts as a catalyst in such reactions.

**Self-Validation:** The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods (IR, NMR) to confirm the successful conversion.

**Protocol:**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride ( $\text{POCl}_3$ , ~3 volumes).
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylaniline (~0.3 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for approximately 5 hours.
- **Work-up:** After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
- **Isolation:** The resulting precipitate is collected by filtration and washed thoroughly with distilled water.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent if necessary.

## Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol outlines the selective amination of the more reactive 4-position of the dichloro intermediate.<sup>[7]</sup>

**Causality:** The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the specific introduction of an amino group at C4.

**Self-Validation:** The product can be identified by its high melting point (around 300°C with decomposition) and confirmed by HPLC for purity and spectroscopic analysis.<sup>[7]</sup>

**Protocol:**

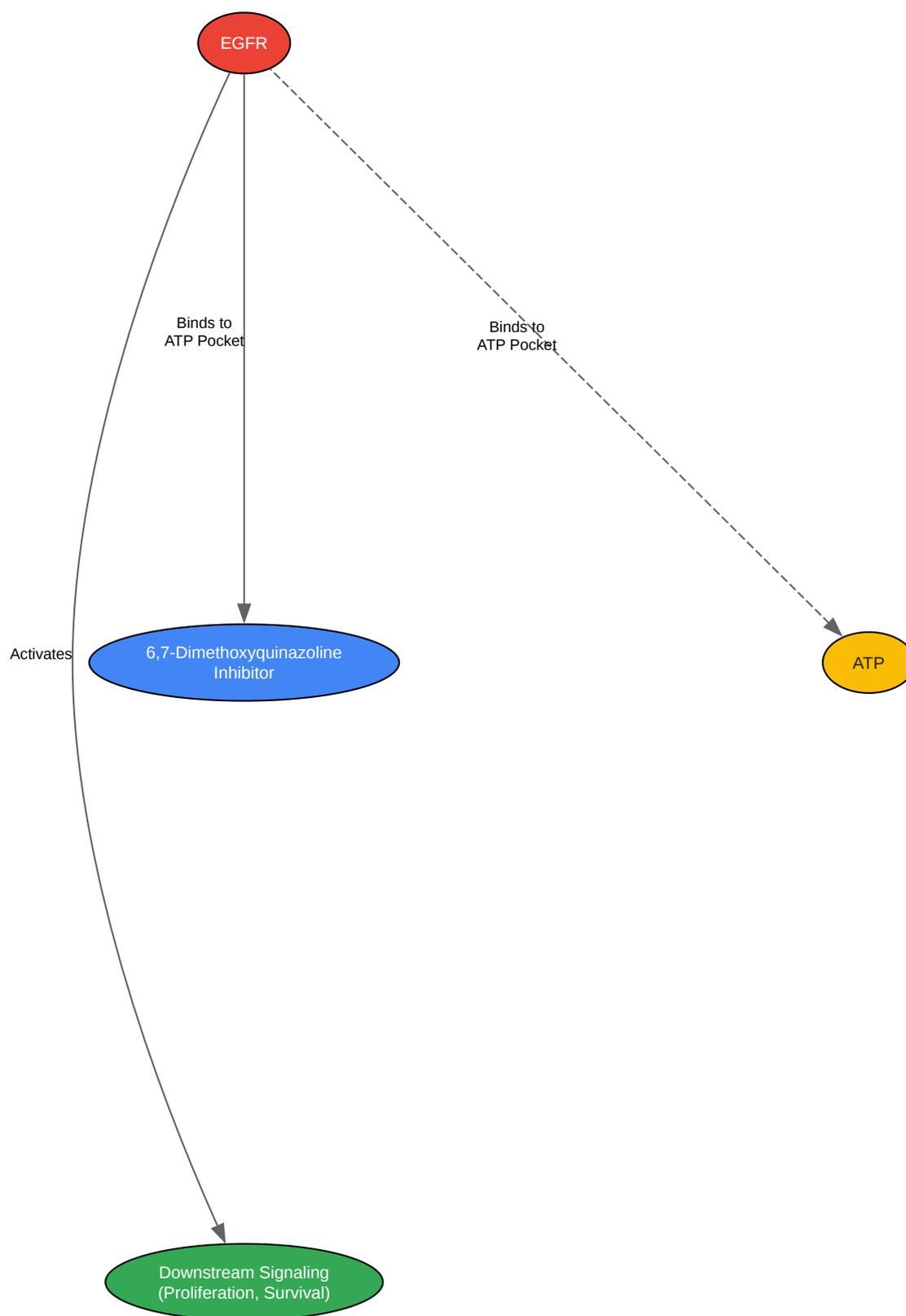
- **Reaction Setup:** Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- **Amination:** Add aqueous ammonium hydroxide (25%) to the solution at ambient temperature.
- **Reaction:** Stir the mixture vigorously for approximately 24 hours.
- **Isolation:** The product, which precipitates from the reaction mixture, is collected by filtration.
- **Washing and Drying:** Wash the solid with water and then an organic solvent like THF to remove impurities. Dry the product under vacuum.

## Applications in Drug Development

The 6,7-dimethoxyquinazoline scaffold is a key component in numerous drugs and clinical candidates, primarily due to its ability to mimic the adenine part of ATP and bind to the hinge region of protein kinases.[8]

## Kinase Inhibitors in Oncology

Many derivatives of 6,7-dimethoxyquinazoline are potent inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8]



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Caption: Inhibition of EGFR signaling by 6,7-dimethoxyquinazoline derivatives.

**Mechanism of Action:** These compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), preventing ATP from binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[9]

**Examples of Clinically Relevant Derivatives:**

- Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.
- Erlotinib (Tarceva®): Another EGFR inhibitor used for non-small-cell lung cancer and pancreatic cancer.
- Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.

## Antihypertensive Agents

Certain 4-amino-6,7-dimethoxyquinazoline derivatives are potent  $\alpha$ 1-adrenergic receptor antagonists.[1]

**Mechanism of Action:** These compounds block the  $\alpha$ 1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

**Examples of Drugs:**

- Prazosin (Minipress®)
- Doxazosin (Cardura®)
- Terazosin (Hytrin®)

These drugs are widely used in the management of hypertension.[7]

## Other Therapeutic Areas

The versatility of the 6,7-dimethoxyquinazoline scaffold has led to its investigation in a variety of other therapeutic areas, including:

- Anti-inflammatory agents[6]
- Antimicrobial agents[1]
- Antiparasitic agents (e.g., for trypanosomiasis)[2]

## Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the structure-activity relationships of 6,7-dimethoxyquinazoline derivatives, particularly as kinase inhibitors.[10]

- 4-Position: The 4-position is crucial for activity. Substitution with a small, anilino group is often optimal for binding to the hinge region of kinases.[10]
- 6,7-Positions: The dimethoxy substitution at these positions is critical for potency and selectivity. These groups often form hydrogen bonds with residues in the ATP-binding pocket. There is some tolerance for bulkier substituents at these positions, which can be exploited to fine-tune activity.[10]
- Substituents on the 4-Anilino Ring: The nature and position of substituents on the 4-anilino ring can significantly impact potency and selectivity. Small, lipophilic, electron-withdrawing groups are often favored.[10]

## Conclusion

While the initially requested **6,7-dimethoxyquinoxaline** is not a prominent compound in the current scientific landscape, its isomer, 6,7-dimethoxyquinazoline, stands out as a highly privileged and versatile scaffold. Its intrinsic properties make it an ideal starting point for the development of a wide range of therapeutic agents, from life-saving cancer drugs to widely used antihypertensives. The synthetic accessibility of its core and the potential for diverse functionalization ensure that the 6,7-dimethoxyquinazoline moiety will continue to be a fertile ground for innovation in drug discovery for the foreseeable future. This guide provides a solid foundation for researchers and drug development professionals looking to leverage the power of this remarkable pharmacophore.

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